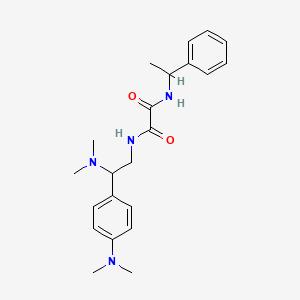![molecular formula C21H19N3O2S2 B3005303 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 893982-88-2](/img/structure/B3005303.png)
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Versatility and Pharmacological Potential
Imidazo[2,1-b]thiazole and its derivatives are recognized for their extensive pharmacological activities, playing a significant role in medicinal chemistry. The heterocyclic compound has been a subject of numerous studies aiming to develop new derivatives showcasing a wide range of pharmacological effects. This highlights the compound's versatility and potential in therapeutic applications (Shareef et al., 2019).
Sulfonamide Compounds and Their Applications
Broad Spectrum and Diverse Applications
Sulfonamide compounds, including N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been pivotal in the field of antibiotics, marking their significance as bacteriostatic agents. These compounds have been used in the treatment of bacterial infections, even before the advent of penicillin. Moreover, sulfonamides have found applications in various domains such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, signifying their multifaceted nature and wide-ranging implications in healthcare (Gulcin & Taslimi, 2018).
Environmental Interaction and Impact
Sulfonamide compounds, including the specific compound , interact with the environment, especially in agricultural settings. They can influence microbial populations and potentially affect human health on a global scale. Despite their extensive use in healthcare and veterinary medicine, the environmental presence of sulfonamides and their derivatives necessitates a comprehensive understanding of their impact, emphasizing the need for further research and regulatory measures (Baran et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the SIRT1 enzyme-peptide substrate complex . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is known to be involved in the regulation of several cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.
Mode of Action
The compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain . This binding lowers the Michaelis constant for acetylated substrates, which suggests that the compound enhances the enzyme’s affinity for its substrates .
Biochemical Pathways
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its interaction with the SIRT1 enzyme, it could potentially influence processes regulated by this enzyme, such as aging, transcription, apoptosis, inflammation, and stress resistance .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. While specific interactions with this compound have not been fully elucidated, imidazo[2,1-b]thiazole derivatives have been shown to interact with a variety of biomolecules . These interactions can influence biochemical reactions, potentially altering the function of enzymes or other proteins .
Cellular Effects
This compound can have a variety of effects on cells. For instance, some imidazo[2,1-b]thiazole derivatives have demonstrated antiproliferative activity against a broad spectrum of cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding patterns and the stability of the protein–ligand complex . These studies can provide insights into how this compound exerts its effects at the molecular level.
Propiedades
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c25-28(26,19-10-7-15-3-1-2-4-17(15)13-19)23-18-8-5-16(6-9-18)20-14-24-11-12-27-21(24)22-20/h5-14,23H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONIMOBYLSCPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)



![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)



